Home > Products > Screening Compounds P25498 > 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid - 22384-58-3

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Catalog Number: EVT-1813351
CAS Number: 22384-58-3
Molecular Formula: C7H7BrN2O4
Molecular Weight: 263.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a derivative of uracil, a pyrimidine base found in RNA. It features a bromine atom at the 5-position of the uracil ring and a propanoic acid substituent at the 1-position. The compound belongs to a class of molecules that have demonstrated potential in various scientific applications, including the development of antitumor agents. [, , , , ]

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)yl) propionic acid methyl ester

Compound Description: This compound is a methyl ester derivative of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. Its crystal structure has been determined and reported. []

Relevance: This compound is structurally related to 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid through a simple esterification. The only difference is the presence of a methyl group instead of a hydrogen atom on the carboxylic acid moiety. []

(S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate

Compound Description: This compound is an amino acid ester derivative containing a 5-fluorouracil moiety. It has shown selective anti-tumor activity in vitro. []

(R)-Ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

Compound Description: This compound is the R-enantiomer of the aforementioned (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate. It also exhibits selective antitumor activity. [, ]

(S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608)

Compound Description: This compound is a radioligand designed to target the GluK1 kainic acid receptor subtype. []

α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl) acetyl]amino}pentanedioic acid

Compound Description: This compound incorporates a 5-fluorouracil moiety linked to glutamic acid, forming a "5-fluorouracil short peptide". []

α-{[(5-Fluoro-2,4-Dioxo-3,4-Dihydropyrimidin-1-(2H)-yl)Acetyl] Amino}-2-Methyl Butyric Acid

Compound Description: This compound is another "5-fluorouracil short peptide" where the 5-fluorouracil moiety is linked to valine. []

α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic Acid

Compound Description: This "5-fluorouracil short peptide" features the 5-fluorouracil moiety linked to phenylalanine. []

α-{[(5-Fluoro 2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl]amino}-2-methyl Pentanoic Acid

Compound Description: This compound is a "5-fluorouracil short peptide" consisting of a 5-fluorouracil moiety linked to leucine. []

(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate

Compound Description: This compound is a 5-fluorouracil derivative with the N1 position linked to a furan-2-carboxylate ester. []

(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) Methyl Thiophene-2-carboxylate

Compound Description: This 5-fluorouracil derivative is structurally similar to the previous compound but features a thiophene-2-carboxylate ester instead of a furan-2-carboxylate. []

N-(6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1-(2h)-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide (Dasabuvir)

Compound Description: This compound is a potent non-nucleoside NS protein 5B polymerase inhibitor of the hepatitis C virus (HCV). [, ]

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This class of compounds features a thieno[2,3-d]pyrimidine core with a 1,3,4-oxadiazol substituent and exhibits antimicrobial activity against certain bacterial strains. []

4-substituted 2,4-dioxobutanoic acid derivatives

Compound Description: These compounds were synthesized as potent inhibitors of porcine liver glycolic acid oxidase. They feature a 2,4-dioxobutanoic acid core with varying 4-substituents. []

4-{1-[2-Hydroxymethyl-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-3-yl]-1H[1,2,3]triazol-4-ylmethoxy}-3-methoxy-benzaldehyde

Compound Description: This complex compound is a vanillin derivative synthesized through click chemistry and exhibits antiquorum-sensing activity against Chromobacterium violaceum. []

6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexanenitrile

Compound Description: This compound is a uracil derivative used in constructing a dual-responsive hyperbranched supramolecular polymer. []

2-(3-(4-chloro-3-nitrobenzyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (JF0048)

Compound Description: This compound selectively targets the human enzyme aldose reductase (AR) and prevents sorbitol accumulation in human retinal cells. [, ]

2-(2,4-dioxo-3-(2,3,4,5-tetrabromo-6-methoxybenzyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (JF0049)

Compound Description: This compound selectively targets the human enzyme AKR1B10 and stops proliferation in human lung cancer cells. [, ]

Trelagliptin succinate

Compound Description: This compound is a dipeptidyl peptidase inhibitor used to treat type 2 diabetes. Its synthesis involves a key intermediate, 2-[[6-[(3R)-3-Boc-amino-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)- pyrimidinyl]methyl]-4-fluorobenzonitrile. []

tert-butyl-2-(N-(2-(((9H-floren-9-yl)methoxy)carbonylamino)ethyl)-2-(5-(N-ferrocenylmethylbenzamido)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetate

Compound Description: This compound is a novel ferrocenyl uracil peptide nucleic acid (PNA) monomer designed for potential applications in bio-sensing or DNA targeting. []

(S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate (Sofosbuvir)

Compound Description: This compound is an antiviral medication used to treat hepatitis C. [, , ]

diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate

Compound Description: This compound is an enantiomerically pure phosphonated carbocyclic 2'-oxa-3'-azanucleoside that has been synthesized and evaluated for biological activity, but it showed no cytotoxic activity against the U937 cell line and was poorly able to inhibit HIV infection in vitro. []

Overview

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a synthetic organic compound classified as a pyrimidine derivative. It possesses a unique structure that includes a bromine substituent and two carbonyl groups, contributing to its potential biological activities and applications in medicinal chemistry. This compound is of interest due to its potential as an enzyme inhibitor and its role in various biological processes.

Source

The compound is synthesized through various chemical methods, primarily involving the modification of pyrimidine derivatives. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings.

Classification

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered ring structure containing nitrogen atoms. Its classification is important for understanding its chemical behavior and potential interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves several key steps:

  1. Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester. This reaction is crucial for establishing the core structure of the pyrimidine.
  2. Bromination: The introduction of the bromine atom can be achieved via electrophilic aromatic substitution or direct bromination of the pyrimidine derivative.
  3. Formation of the Propanoic Acid Side Chain: This step may involve methods such as malonic ester synthesis or other carboxylation techniques to attach the propanoic acid moiety to the pyrimidine structure.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Catalysts may also be employed to facilitate specific reactions.

Molecular Structure Analysis

Structure

The molecular formula for 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is C7H8BrN2O4C_7H_8BrN_2O_4. The compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, a bromine substituent at position 5, and a propanoic acid side chain at position 3.

Data

PropertyValue
Molecular Weight232.06 g/mol
IUPAC Name3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
InChIInChI=1S/C7H8BrN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2,(H,11,12)(H,9,13,14)
InChI KeySCUUXPJVDPBXJZ-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=O)NC(=O)N1CCC(=O)O)N
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for pyrimidine derivatives:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
  2. Condensation Reactions: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides.
  3. Reduction Reactions: The carbonyl groups may be reduced under specific conditions to form alcohols.

Technical Details

Each reaction requires specific conditions such as temperature control and the presence of catalysts or solvents that favor desired pathways while minimizing side reactions.

Mechanism of Action

The mechanism of action for 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves its interaction with biological targets such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to active sites or altering receptor functions through competitive inhibition.

Process Data

Research indicates that similar compounds have shown potential in inhibiting enzymes involved in nucleic acid metabolism and other cellular processes. The exact pathways are context-dependent and require further investigation to elucidate specific interactions.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically found as a solid at room temperature. Its solubility varies depending on the solvent used but generally dissolves well in polar solvents due to its carboxylic acid group.

Chemical Properties

Key chemical properties include:

  • Acidity: The presence of the carboxylic acid group contributes to its acidic nature.
  • Reactivity: The bromine substituent enhances electrophilicity, making it amenable to nucleophilic attack.

Relevant data on stability and reactivity under different conditions would be necessary for practical applications.

Applications

Scientific Uses

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several potential applications:

  1. Medicinal Chemistry: Investigated for its role as an enzyme inhibitor with possible therapeutic effects against various diseases.
  2. Biological Research: Used in studies aimed at understanding nucleic acid interactions and enzyme mechanisms.
  3. Pharmaceutical Industry: Potentially serves as a building block for developing new drugs targeting specific biological pathways.

Properties

CAS Number

22384-58-3

Product Name

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

IUPAC Name

3-(5-bromo-2,4-dioxopyrimidin-1-yl)propanoic acid

Molecular Formula

C7H7BrN2O4

Molecular Weight

263.05 g/mol

InChI

InChI=1S/C7H7BrN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14)

InChI Key

QPUZMEJUORRXBG-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.